molecular formula C31H51N3O6 B13654483 N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt

N-alpha-Boc-Nepsilon-Z-L-lysine dicyclohexylammonium salt

Cat. No.: B13654483
M. Wt: 561.8 g/mol
InChI Key: BQERJWRZLXZNIO-UHFFFAOYSA-N
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Description

“N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid” is a complex organic compound that features multiple functional groups, including amine, carboxylic acid, and ester groups. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid” would likely involve multiple steps, including:

    Formation of the amine group: This could be achieved through reductive amination or other amine synthesis methods.

    Introduction of the ester groups: Esterification reactions using appropriate alcohols and carboxylic acids.

    Coupling reactions: To link the various parts of the molecule together, possibly using peptide coupling reagents for the amide bonds.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: For better control over reaction conditions.

    Catalysts: To increase reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the amine or ester groups.

    Reduction: Reduction of the ester groups to alcohols or the amine to a secondary amine.

    Substitution: Nucleophilic substitution reactions at the amine or ester groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation products: Could include carboxylic acids or ketones.

    Reduction products: Alcohols or secondary amines.

    Substitution products: Depending on the nucleophile used, various substituted amines or esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: As a building block in organic synthesis.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical studies: Investigating interactions with enzymes or receptors.

    Drug development: Potential as a lead compound for pharmaceuticals.

Medicine

    Therapeutic applications: Possible use in developing new medications.

    Diagnostic tools: As a probe in imaging studies.

Industry

    Material science: Use in the synthesis of polymers or advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with enzymes or receptors through:

    Hydrogen bonding: With active site residues.

    Hydrophobic interactions: With non-polar regions of proteins.

    Covalent bonding: If reactive groups are present.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features.

    Hexanoic acid derivatives: Compounds with similar carboxylic acid groups.

    Phenylmethoxycarbonyl compounds: Featuring similar ester groups.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQERJWRZLXZNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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